7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-13-6-4(8(15)16)3-14-7(5)6/h1-3,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURWLNJQIHTZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The compound can be synthesized through various methods, one of which involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under specific conditions to yield derivatives with enhanced biological activity. The synthesis process typically yields compounds with good solubility and stability, which are crucial for pharmacological applications .
Antitumor Activity
Research indicates that 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine derivatives exhibit potent antitumor activity by inhibiting fibroblast growth factor receptors (FGFRs). For instance, a related compound demonstrated IC50 values against FGFR1–4 ranging from 7 to 712 nM, indicating significant inhibitory effects on cancer cell proliferation and invasion. Specifically, in vitro studies showed that these compounds could inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis .
The mechanism by which these compounds exert their antitumor effects involves modulation of key signaling pathways associated with tumor growth. The inhibition of FGFR signaling leads to reduced expression of matrix metalloproteinase 9 (MMP9) and increased levels of tissue inhibitor of metalloproteinases 2 (TIMP2), which are crucial for cell migration and invasion processes .
Other Biological Activities
Beyond antitumor effects, pyrrolo[3,2-b]pyridine derivatives have been reported to exhibit antibacterial and antifungal properties. They have shown efficacy against various pathogens, making them candidates for further development as antimicrobial agents. The incorporation of the trifluoromethyl group has been linked to enhanced potency and improved pharmacokinetic profiles in several studies .
Case Studies
Several studies have highlighted the biological activity of pyrrolo[3,2-b]pyridine derivatives:
- Study 1 : A series of derivatives were evaluated for their FGFR inhibitory activities. The most active compound exhibited IC50 values significantly lower than those of existing treatments, demonstrating potential as a new therapeutic agent for cancer treatment .
- Study 2 : In vivo pharmacokinetic studies indicated that these compounds possess favorable metabolic stability and low toxicity profiles in animal models. This suggests their potential for further development into clinical therapies .
Data Tables
| Compound | Biological Activity | IC50 (nM) | Solubility | Toxicity |
|---|---|---|---|---|
| Compound A | FGFR Inhibition | 7 | High | Low |
| Compound B | FGFR Inhibition | 9 | Moderate | Low |
| Compound C | Antimicrobial | - | High | Non-toxic |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table highlights key differences between the target compound and its analogs:
Key Observations:
Position of Trifluoromethyl Group: The target compound’s -CF₃ group at position 7 contrasts with analogs like ST-0768 (-CF₃ at position 5) . The methyl ester analog (CAS 1190320-28-5) replaces -COOH with -COOCH₃, reducing polarity and acidity (predicted pKa 12.02 vs. ~4-5 for carboxylic acids) .
Isomeric Differences :
- ST-0768 (pyrrolo[2,3-b]pyridine) and the target compound (pyrrolo[3,2-b]pyridine) differ in nitrogen placement within the fused ring system, leading to distinct electronic and spatial properties .
Impact of Substituents :
- Replacing -CF₃ with -CH₃ (as in CAS 1190312-60-7) decreases electronegativity and lipophilicity, which may influence pharmacokinetic properties .
Q & A
Q. What are the common synthetic routes for 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Construction of the pyrrolopyridine core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated intermediates and trifluoromethyl-substituted boronic acids .
- Step 2 : Introduction of the carboxylic acid group via hydrolysis of esters or nitriles under acidic/basic conditions. For example, methyl esters are hydrolyzed using HCl/water at 93–96°C for 17 hours .
- Step 3 : Purification via recrystallization or column chromatography. Yields depend on reaction optimization (e.g., catalyst loading, solvent choice) .
Q. How is the purity and structural integrity of this compound confirmed?
- Methodological Answer :
- Purity : Assessed via HPLC (e.g., 97.34% purity achieved for a related pyrrolopyridine derivative using C18 columns and UV detection) .
- Structural Confirmation :
- NMR : NMR (DMSO-) identifies aromatic protons (δ 8.20–7.14 ppm) and trifluoromethyl coupling patterns .
- HRMS : High-resolution mass spectrometry confirms the molecular formula (e.g., observed m/z 309.9 vs. calculated 309.07) .
Advanced Research Questions
Q. How can low yields in the cross-coupling step of pyrrolopyridine synthesis be addressed?
- Methodological Answer :
- Catalyst Optimization : Use Pd(PPh) or XPhos with cesium carbonate to enhance reactivity .
- Solvent Effects : Polar aprotic solvents (e.g., toluene/EtOH mixtures) improve boronic acid coupling efficiency .
- Temperature Control : Reactions at 90–105°C balance rate and side-product formation .
Q. How to resolve discrepancies between calculated and observed HRMS data?
- Methodological Answer :
- Isotopic Pattern Analysis : Verify the presence of or isotopic peaks, which may shift observed m/z values .
- Adduct Screening : Check for sodium/potassium adducts (e.g., [M+Na]) by adjusting ionization parameters .
- Repetition Under High-Resolution Conditions : Use TOF-MS or Orbitrap instruments for sub-ppm accuracy .
Q. What strategies improve regioselectivity during trifluoromethyl group introduction?
- Methodological Answer :
- Directed C-H Functionalization : Use directing groups (e.g., pyridine N-oxides) to guide trifluoromethyl radicals to specific positions .
- Halogen Exchange : Replace chloro substituents with fluoro groups using anhydrous KF in sulfolane at elevated temperatures .
Q. How to analyze contradictory NMR signals in the pyrrolopyridine core?
- Methodological Answer :
- 2D NMR Techniques : Employ HSQC or COSY to resolve overlapping proton environments (e.g., δ 7.14–8.20 ppm) .
- Variable-Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., tautomerism) .
- X-ray Crystallography : Confirm the solid-state structure if solution-phase data remains ambiguous .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
